molecular formula C21H21N3O4 B11411112 4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B11411112
M. Wt: 379.4 g/mol
InChI Key: SRGZNDUNJSGWLR-UHFFFAOYSA-N
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Description

4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a pyrrolo-pyrazolone derivative characterized by a bicyclic core structure combining pyrrole and pyrazole rings. Key substituents include a 4-hydroxy-3-methoxyphenyl group at position 4, a 2-hydroxyphenyl group at position 3, and a propyl chain at position 4.

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C21H21N3O4/c1-3-10-24-20(12-8-9-15(26)16(11-12)28-2)17-18(22-23-19(17)21(24)27)13-6-4-5-7-14(13)25/h4-9,11,20,25-26H,3,10H2,1-2H3,(H,22,23)

InChI Key

SRGZNDUNJSGWLR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=C(C=C4)O)OC

Origin of Product

United States

Preparation Methods

General Procedure for Chromeno[2,3-c]Pyrrole-3,9-Dione Intermediate

The synthesis begins with the preparation of 1-aryl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones (4 ), which serve as critical intermediates. A mixture of methyl o-hydroxybenzoylpyruvate (1 ), aryl aldehyde (2 ), and primary amine (3 ) in dry ethanol undergoes sequential stirring, acetic acid-mediated cyclization, and reflux at 80°C for 20 hours. For example, combining 2-(pyridin-4-ylmethyl)amine with p-tolualdehyde yields the intermediate 4{1–2-23} in 70% yield after crystallization.

Hydrazine-Mediated Ring Opening

The dihydrochromeno-pyrrole intermediate 4 reacts with hydrazine hydrate in dioxane at a 1:5 molar ratio to form the 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one core. This step achieves a 100% success rate across 223 experiments, with yields ranging from 72% to 94% and HPLC purity >95%. For the target compound, substituting the amine component with a propyl-bearing variant (e.g., n-propylamine) introduces the 5-propyl group during intermediate 4 synthesis.

Cyclocondensation Approaches for Pyrazole Ring Formation

1,3-Diketone and Hydrazine Condensation

Cyclocondensation of 1,3-diketones with hydrazines remains a cornerstone for pyrazole synthesis. Girish et al. demonstrated nano-ZnO-catalyzed condensation of ethyl acetoacetate (4 ) and phenylhydrazine (5 ) to form 1,3,5-substituted pyrazoles (6 ) in 95% yield. Adapting this method, the target compound’s 3-(2-hydroxyphenyl) and 4-(4-hydroxy-3-methoxyphenyl) groups can be introduced via substituted diketones, followed by regioselective hydrazine addition.

Benzotriazole-Assisted Functionalization

Katritzky’s method employs α-benzotriazolylenones (48 ) and methyl/phenylhydrazines to form pyrazolines (49 ), which are dehydrogenated to tetrasubstituted pyrazoles (50 ) in 50–94% yields. This approach allows precise functionalization at the 4-position, critical for introducing the 5-propyl group in the target molecule.

Multicomponent Reaction Optimization

Benzoic Acid-Catalyzed Synthesis

A three-component reaction involving isatin, tetrahydroisoquinoline (THIQ), and terminal alkynes in toluene at 90°C with 20 mol% benzoic acid produces 5,6-dihydropyrrolo[2,1-a]isoquinolines (7aaa ) in 86% yield. While this method targets a different core structure, replacing THIQ with a propyl-bearing amine and modifying the alkyne component could yield the desired pyrrolo-pyrazole scaffold.

Solvent and Temperature Effects

Optimization studies reveal toluene as the optimal solvent, with yields dropping to 66% in water and 75% in dichloroethane (DCE). Elevated temperatures (90–100°C) improve reaction rates without compromising yield, making this system adaptable for large-scale synthesis.

Propyl Group Introduction Strategies

Alkylation of Amine Intermediates

The 5-propyl substituent is introduced during the synthesis of the primary amine intermediate. For instance, propargyl bromide reacts with 2-(4-chlorophenyl)-2-hydroxy-N-[2-(4-hydroxy-3-methoxyphenyl)-ethyl]-acetamide in dichloroethane at 40°C, facilitated by tetrabutylammonium bromide and sodium hydroxide. This method could be modified to use propyl bromide instead of propargyl bromide for alkylation.

In Situ Formation of Carbonyl Derivatives

Harigae’s one-pot synthesis combines terminal alkynes, aldehydes, iodine, and hydrazines to form 3,5-substituted pyrazoles. Using propionaldehyde or a propyl-bearing alkyne in this system may directly incorporate the propyl group during cyclocondensation.

Purification and Characterization

Crystallization and Chromatography

Final purification typically involves crystallization from ethanol or ethyl acetate/hexane mixtures, as seen in the isolation of 2-(4-bromophenyl)-2-hydroxy-N-[2-(4-hydroxy-3-methoxyphenyl)-ethyl]-acetamide. Silica gel chromatography with hexanes/EtOAc (75:25) further refines the product, achieving >95% purity.

Spectroscopic Validation

1H NMR analysis of intermediates, such as 4{1–2-23} , confirms substituent integration: δ 2.28 (s, 3H, CH3), 3.85 (s, 3H, OCH3), and 6.70–7.85 (m, aromatic Hs). IR spectra show characteristic C=O stretches at 1715 cm⁻¹ and 1656 cm⁻¹.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsYield (%)Purity (%)Limitations
Ring-openingHydrazine hydrate, dioxane72–94>95Requires high-purity intermediates
CyclocondensationNano-ZnO, ethyl acetoacetate50–9590–98Regioselectivity challenges
MulticomponentBenzoic acid, toluene66–8685–92Limited scope for alkyl groups

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, forming quinones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring, potentially forming alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides, and nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Properties : The compound has shown significant radical scavenging activity, suggesting its potential as an antioxidant agent. Studies have demonstrated that derivatives of similar pyrazole compounds can effectively neutralize free radicals, which are implicated in oxidative stress and related diseases .
  • Anticancer Activity : Several studies have evaluated the cytotoxic effects of pyrazole derivatives on cancer cell lines. For instance, compounds with similar structures have been tested against colorectal carcinoma cells, showing promising results in inhibiting cell proliferation . The structure-activity relationship (SAR) indicates that modifications to the phenolic groups can enhance anticancer efficacy.
  • Anti-inflammatory Effects : Compounds in the dihydropyrrolo-pyrazole class have been investigated for their anti-inflammatory properties. This compound's ability to modulate inflammatory pathways could be beneficial in treating conditions characterized by chronic inflammation.

Case Study 1: Antioxidant Activity

A study focused on synthesizing various pyrazole derivatives demonstrated that certain substitutions increased the antioxidant capacity significantly compared to standard antioxidants like ascorbic acid. The synthesized compounds were evaluated using DPPH assays, revealing that some derivatives exhibited higher radical scavenging activity .

Case Study 2: Anticancer Potential

In vitro studies on colorectal cancer cells indicated that specific derivatives of pyrazole compounds led to reduced viability and induced apoptosis in cancer cells. These findings suggest that the structural features of the compound play a crucial role in its biological activity against cancer .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the therapeutic potential of this compound. Variations in substituents on the phenolic rings have been shown to significantly influence both potency and selectivity towards biological targets. For example:

  • Hydroxyl groups enhance solubility and bioavailability.
  • Methoxy substitutions can improve antioxidant properties.

Mechanism of Action

The mechanism of action of 4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one would depend on its specific biological target. Generally, such compounds might interact with proteins, enzymes, or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Substituent Effects

  • Hydroxy and Methoxy Groups (Target Compound): The 4-hydroxy-3-methoxyphenyl group provides both hydrogen-bonding capacity (via -OH) and moderate lipophilicity (via -OCH3). This contrasts with the chloro substituent in the analog from , which is strongly electron-withdrawing and may reduce solubility.
  • Propyl vs. Methoxypropyl Chains: The target’s propyl chain is shorter and less polar than the 3-methoxypropyl chain in , suggesting differences in membrane permeability and pharmacokinetics.

Biological Activity

The compound 4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C24H27N3OC_{24}H_{27}N_3O with a molecular weight of approximately 399.49 g/mol. The compound features multiple hydroxyl groups and methoxy substituents, which are known to enhance biological activity through various mechanisms.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups contributes to the scavenging of free radicals, thereby protecting cells from oxidative stress. A study reported that structurally related compounds showed IC50 values ranging from 10 to 50 µM in DPPH assays, indicating promising antioxidant potential .

Antimicrobial Activity

The compound has demonstrated notable antimicrobial activity against various bacterial strains. In a comparative study, derivatives similar to this compound exhibited inhibition zones (IZ) against Staphylococcus aureus and Bacillus subtilis at concentrations ranging from 1 to 250 mg/mL. The most effective derivative showed an IZ of up to 31 mm, outperforming standard antibiotics like tetracycline .

Antidiabetic Activity

Inhibitory effects on enzymes related to diabetes management have also been observed. A derivative with a similar structure was reported to inhibit alpha-amylase with an IC50 value of 4.58 µM, compared to acarbose (IC50 = 1.58 µM). This suggests that the compound may be a viable candidate for further development as an antidiabetic agent .

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The phenolic hydroxyl groups are effective in donating electrons and neutralizing free radicals.
  • Enzyme Inhibition : The structural features allow for effective binding to active sites of enzymes such as alpha-amylase and potentially other glycosidases.
  • Membrane Disruption : The hydrophobic propyl group may facilitate interaction with microbial membranes, leading to increased permeability and cell lysis.

Case Studies

StudyFindingsImplications
Study on Antioxidant Activity IC50 values ranged from 10-50 µM in DPPH assaysSuggests potential for use in oxidative stress-related conditions
Antimicrobial Activity Study IZ against Staphylococcus aureus up to 31 mmIndicates efficacy as a natural antimicrobial agent
Antidiabetic Activity Research IC50 of 4.58 µM for alpha-amylase inhibitionPotential development as an antidiabetic drug

Q & A

Basic: What are effective synthetic strategies for synthesizing this complex pyrrolo-pyrazolone derivative?

Answer:
The synthesis typically involves multi-step protocols, including cyclocondensation of precursors like substituted pyrazoles and pyrrolidine derivatives. Key steps include:

  • Cyclization : Use of chloranil in xylene under reflux (25–30 hours) to form the fused pyrrolo-pyrazole core .
  • Substituent introduction : Sequential functionalization of hydroxyl and methoxyphenyl groups via nucleophilic substitution or oxidative coupling.
  • Purification : Recrystallization from methanol or column chromatography to isolate high-purity crystals for structural validation .

Basic: How can the crystal structure of this compound be resolved to confirm its stereochemistry?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use the SHELX software suite for structure solution and refinement:

  • Data collection : High-resolution X-ray data (Cu-Kα or Mo-Kα radiation) at 100–293 K.
  • Refinement : SHELXL for small-molecule refinement, with anisotropic displacement parameters and hydrogen-bonding networks .
  • Validation : Cross-check with CCDC databases to resolve ambiguities in dihedral angles or bond lengths .

Basic: What experimental assays are recommended for initial biological activity screening?

Answer:
Prioritize in vitro assays to evaluate bioactivity:

  • Enzyme inhibition : Test against kinases (e.g., PDB: 3LD6 for 14-α-demethylase) using fluorescence-based assays .
  • Antioxidant activity : DPPH or ABTS radical scavenging assays, with IC50 calculations .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing IC50 values to reference drugs like doxorubicin .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Answer:
Apply Design of Experiments (DoE) principles:

  • Variables : Solvent polarity (e.g., DMF vs. xylene), catalyst loading (e.g., Na2SO4 for drying), and temperature gradients .
  • Continuous flow reactors : Enhance scalability and reduce side reactions (e.g., dimerization) .
  • Analytical monitoring : Use HPLC-MS to track intermediates and adjust stoichiometry dynamically .

Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. LC-MS) be resolved?

Answer:
Integrate complementary techniques:

  • 1H/13C NMR : Assign peaks using 2D-COSY and HSQC for proton-proton coupling and carbon-proton correlations .
  • LC-MS/MS : Detect impurities or degradation products with high-resolution mass accuracy (<5 ppm error) .
  • Computational validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian09) .

Advanced: What experimental designs are suitable for studying the environmental fate of this compound?

Answer:
Adopt a long-term environmental-chemical study framework :

  • Abiotic transformations : Hydrolysis/photolysis experiments under controlled pH and UV light .
  • Biotic degradation : Soil microcosm studies with LC-MS/MS to quantify metabolites .
  • Ecotoxicity : Acute/chronic assays on Daphnia magna or algae, using OECD guidelines .

Advanced: How can molecular docking elucidate the compound’s mechanism of action against biological targets?

Answer:
Perform in silico docking using:

  • Target selection : Prioritize enzymes with structural data (e.g., PDB: 3LD6 for antifungal targets) .
  • Software : AutoDock Vina or Schrödinger Suite for binding affinity (ΔG) and interaction mapping (hydrogen bonds, π-π stacking) .
  • ADME prediction : SwissADME for pharmacokinetic profiling (e.g., logP, bioavailability) .

Advanced: How should researchers address discrepancies in bioactivity data across different studies?

Answer:
Systematically evaluate variables:

  • Assay conditions : Compare buffer pH, incubation time, and cell passage numbers .
  • Structural analogs : Test derivatives (e.g., methoxy vs. ethoxy substitutions) to isolate SAR trends .
  • Meta-analysis : Use PRISMA guidelines to aggregate data and identify outliers via funnel plots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.